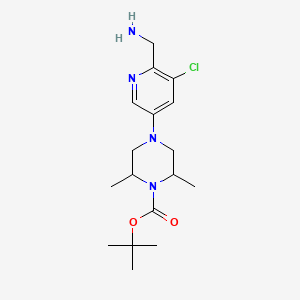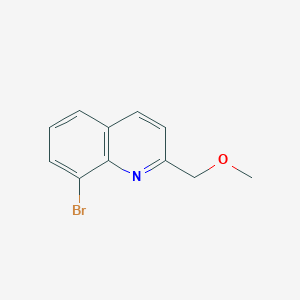
8-Bromo-2-(methoxymethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(methoxymethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position and a methoxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(methoxymethyl)quinoline typically involves the bromination of 2-(methoxymethyl)quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(methoxymethyl)quinoline.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-(methoxymethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromo-2-(methoxymethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(methoxymethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
8-Bromoquinoline: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-(Methoxymethyl)quinoline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Chloro-2-(methoxymethyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
8-bromo-2-(methoxymethyl)quinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-7-9-6-5-8-3-2-4-10(12)11(8)13-9/h2-6H,7H2,1H3 |
Clave InChI |
CQZRLRVOAGIHQE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(C=CC=C2Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


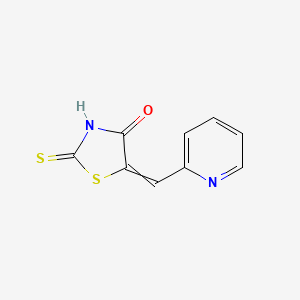

![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
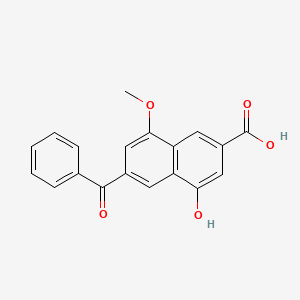
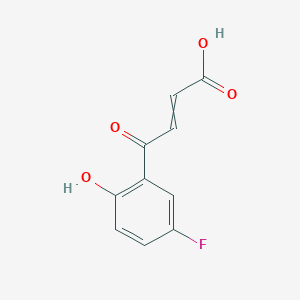



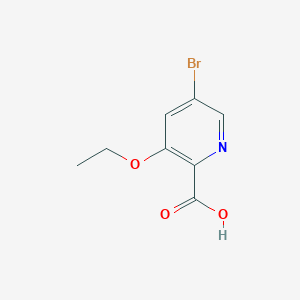
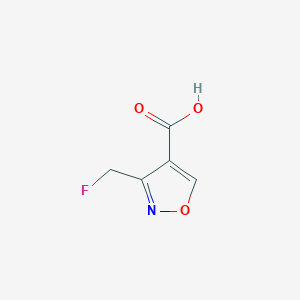
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
